molecular formula C20H18ClF3N4O2S B4601524 4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4601524
M. Wt: 470.9 g/mol
InChI Key: KBYWCWGKHXFHJS-UHFFFAOYSA-N
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Description

4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18ClF3N4O2S and its molecular weight is 470.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.0791092 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds has led to innovative synthesis methods and detailed spectral characterization. For instance, a novel method for synthesizing thienopyrazole derivatives involves gentle refluxing with chloroacetyl chloride, followed by a series of reactions to afford S-alkylated compounds. These compounds' structures were elucidated using elemental and spectral analyses, including FT-IR, 1H-NMR, and mass spectroscopy, highlighting the diverse synthetic pathways possible for related compounds (Ahmed et al., 2018).

Biological Evaluation

Several studies have investigated the biological activities of pyrazole and thienopyrazole derivatives. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential therapeutic applications. The structure-activity relationship (SAR) was discussed, providing insights into the molecular basis of their activities (Rahmouni et al., 2016).

Antimicrobial and Anti-inflammatory Agents

New methods for synthesizing substituted thieno[2,3-c]pyrazole compounds have shown significant antibacterial and antifungal activities against various pathogenic strains. Additionally, some of these compounds exhibited high anti-inflammatory activity, demonstrating their potential as antimicrobial and anti-inflammatory agents. This research underscores the chemical versatility and therapeutic potential of thieno[2,3-c]pyrazole derivatives in treating infections and inflammation (El-Dean et al., 2015).

Heterocyclic Compound Synthesis

The exploration of heterocyclic compounds based on pyrazole structures has led to the development of novel synthetic routes for molecules with potential antimicrobial activities. For example, the synthesis of new heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation shows the structural diversity achievable and the biological relevance of these molecules. Such studies contribute to the broader understanding of heterocyclic chemistry and its application in developing new therapeutic agents (Aly, 2016).

Properties

IUPAC Name

4-chloro-N-[4-ethyl-5-methyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N4O2S/c1-4-13-10(2)31-19(27-18(30)16-14(21)9-25-28(16)3)15(13)17(29)26-12-7-5-6-11(8-12)20(22,23)24/h5-9H,4H2,1-3H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWCWGKHXFHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=C(C=NN3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
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4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[4-ethyl-5-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.